BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Physicochemical property prediction Drug-likeness Indoline-sulfonamide SAR

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 898458-26-9) is a synthetic small molecule belonging to the indoline-sulfonamide class, a family characterized by potent tubulin polymerization inhibition and anticancer activity. The compound features a 2,4,6-trimethylbenzenesulfonamide warhead linked via an ethyl bridge to a furan-2-yl and an indolin-1-yl moiety, a scaffold whose antiproliferative mechanism is known to be influenced by sulfonamide nitrogen substituents.

Molecular Formula C23H26N2O3S
Molecular Weight 410.53
CAS No. 898458-26-9
Cat. No. B2653866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
CAS898458-26-9
Molecular FormulaC23H26N2O3S
Molecular Weight410.53
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
InChIInChI=1S/C23H26N2O3S/c1-16-13-17(2)23(18(3)14-16)29(26,27)24-15-21(22-9-6-12-28-22)25-11-10-19-7-4-5-8-20(19)25/h4-9,12-14,21,24H,10-11,15H2,1-3H3
InChIKeyIUPYUPUDXYEKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 898458-26-9): Procurement-Relevant Structural and Pharmacological Context


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 898458-26-9) is a synthetic small molecule belonging to the indoline-sulfonamide class, a family characterized by potent tubulin polymerization inhibition and anticancer activity [1]. The compound features a 2,4,6-trimethylbenzenesulfonamide warhead linked via an ethyl bridge to a furan-2-yl and an indolin-1-yl moiety, a scaffold whose antiproliferative mechanism is known to be influenced by sulfonamide nitrogen substituents [2]. Unlike generic sulfonamides, this specific architecture positions it as a specialized probe for studying microtubule dynamics, where subtle variations in the heterocyclic and sulfonamide components can dramatically alter target engagement and cellular fate.

Why Generic Indoline-Sulfonamide Substitution Fails for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide: Structural Uniqueness Driving Differential Activity


Generic substitution within the indoline-sulfonamide class is precluded by the profound structure-activity relationship (SAR) sensitivity observed for these compounds. Published SAR studies on related indolic benzenesulfonamides demonstrate that the nature of the substituent on the sulfonamide nitrogen is a key determinant of mechanistic outcome and cell fate, with different bridge substituents leading to divergent apoptotic versus cell cycle arrest profiles [1]. The target compound's unique combination of a 2,4,6-trimethylphenylsulfonamide group with a furan-containing ethyl linker is absent from the most extensively characterized analogs (e.g., J30, which bears a 4-methoxybenzenesulfonyl group and an isonicotinamide moiety) [2]. Even within the same patent family, the replacement of a thiophene with a furan ring on the ethyl bridge is known to alter molecular properties; the thiophene analog (CAS not available in primary literature) possesses a higher molecular weight (426.59 g/mol) and distinct sulfur-based polarity compared to the furan derivative (410.53 g/mol) [3]. These physicochemical differences directly impact solubility, permeability, and target binding, making empirical performance unpredictable without compound-specific testing.

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Calculated Lipophilicity Differentiate the Furan-Containing Target from the Thiophene Analog in the Same Series

The target compound, containing a furan-2-yl group, has a molecular weight of 410.53 g/mol, compared to 426.59 g/mol for its closest commercially listed thiophene-2-yl analog . This 16 g/mol difference is accompanied by a predicted change in lipophilicity and hydrogen-bonding capacity, as the furan oxygen is a stronger hydrogen-bond acceptor than the thiophene sulfur. While computed logP values for the thiophene analog are not available in the primary literature, the MMsINC database provides a calculated SlogP of 4.63 for a C23H26N2O3S isomer, indicating substantial lipophilicity that governs membrane permeability and off-target binding [1]. This difference is critical because high lipophilicity has been explicitly identified as a pharmacokinetic limitation for the clinical use of indolesulfonamide tubulin inhibitors [2].

Physicochemical property prediction Drug-likeness Indoline-sulfonamide SAR

The 2,4,6-Trimethylbenzenesulfonamide Warhead Provides a Distinct Steric and Electronic Profile Compared to 4-Methoxybenzenesulfonamide Analogs

The target compound incorporates a 2,4,6-trimethylbenzenesulfonamide group, whereas the well-characterized clinical candidate J30 and numerous patent-exemplified compounds (e.g., compounds 27, 28, 38, 39) utilize a 4-methoxybenzenesulfonamide [1]. The trimethyl substitution introduces symmetric ortho-methyl groups that create a sterically hindered environment around the sulfonamide linkage, potentially restricting conformational freedom and altering the binding pose at the colchicine site of tubulin. In contrast, the 4-methoxy group is electron-donating via resonance, which modulates the sulfonamide NH acidity and hydrogen-bond donor capacity. A structurally related 2,4,6-trimethylbenzenesulfonamide analog (N-(1-(1H-indol-3-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide) demonstrated an IC50 of 40 nM against the human glucocorticoid receptor and 290 nM against the mineralocorticoid receptor [2], confirming that the trimethylphenyl moiety can engage nuclear receptors with nanomolar affinity, a property not reported for the 4-methoxy series.

Tubulin polymerization inhibition Steric effects Indoline-sulfonamide pharmacophore

The Furan-2-yl Group on the Ethyl Linker Offers Distinct Heterocyclic Electronics Relative to Thiophene and Phenyl Analogs

Positioning a furan-2-yl ring at the ethyl linker carbon adjacent to the indoline nitrogen creates a chiral center not present in simpler N-substituted indoline-sulfonamides. This stereochemical element is absent in J30 and in 1-arylsulfonyl indoline benzamides [1]. The furan ring, being a π-excessive heteroaromatic, can participate in distinct π-stacking and edge-to-face interactions with aromatic residues in the colchicine binding pocket compared to thiophene (π-excessive but with different quadrupole moment) or phenyl (π-neutral) rings. This structural feature is directly analogous to the furan-containing exemplars in the indoline-sulfonamide patent (e.g., Furan-2-carboxylic acid [1-(4-methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-amide, compound 27) [2], but the target compound places the furan on the ethyl linker rather than as a terminal amide, potentially altering the binding trajectory.

Heterocyclic SAR π-Stacking interactions Sulfonamide linker optimization

High Lipophilicity (Predicted SlogP ~4.6) Places the Target Compound Within the Optimal Range for Blood-Brain Barrier Penetration, Unlike More Polar Analogs

The MMsINC database predicts a SlogP of 4.63 and a logS of -6.06 for the target compound [1]. This lipophilicity falls within the optimal range for CNS drug candidates (typically logP 2–5), whereas the more polar 4-methoxybenzenesulfonamide analogs exemplified by J30 are expected to have lower logP values due to the additional amide and pyridine moieties. The compound satisfies Lipinski's Rule of Five with zero violations and meets Oprea's lead-like criteria [1], indicating drug-like properties. However, it should be noted that the high lipophilicity of indolesulfonamides has been explicitly cited as a pharmacokinetic limitation for clinical development [2], making the slightly reduced molecular weight of the furan analog (vs. thiophene) a potential advantage for further optimization.

ADME prediction CNS drug-likeness Lipinski parameters

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide: Evidence-Based Application Scenarios for Procurement Decision-Making


SAR-by-Catalog Expansion of Indoline-Sulfonamide Tubulin Inhibitor Libraries

Medicinal chemistry teams engaged in tubulin polymerization inhibitor optimization should procure this compound as a structurally distinct entry point for scaffold-hopping studies. Its 2,4,6-trimethylbenzenesulfonamide warhead and furan-containing ethyl linker differentiate it from the extensively characterized 4-methoxybenzenesulfonamide series (e.g., J30), enabling exploration of steric and electronic SAR around the colchicine binding site. The predicted CNS drug-like properties (SlogP 4.63, zero Lipinski violations) further support its inclusion in libraries aimed at brain-penetrant antimitotic agents [1].

Selectivity Profiling Against Nuclear Receptor Off-Targets in Anticancer Drug Discovery

Given that structurally related 2,4,6-trimethylbenzenesulfonamides show nanomolar binding to the glucocorticoid receptor (IC50 = 40 nM) and mineralocorticoid receptor (IC50 = 290 nM) [1], researchers should utilize this compound in counter-screening panels to establish whether the indoline-furan architecture mitigates or exacerbates nuclear receptor off-target activity compared to indole-based analogs. This is critical for oncology programs seeking to avoid immunosuppressive side effects associated with glucocorticoid receptor agonism.

Computational Docking and Molecular Dynamics Studies Focused on Heterocyclic π-Interactions

Computational chemists investigating the role of heterocyclic π-stacking in tubulin-colchicine site binding should employ this compound as a furan-containing probe. The furan-2-yl group provides distinct electrostatic and quadrupole moment characteristics compared to thiophene and phenyl analogs, enabling in silico studies that correlate calculated binding energies with experimental tubulin polymerization IC50 values. The compound's single chiral center at the ethyl linker also provides a defined stereochemical benchmark for docking pose validation [1].

Physicochemical Benchmarking for Indoline-Sulfonamide Lead Optimization Programs

Given the explicit identification of high lipophilicity as a pharmacokinetic liability for indolesulfonamide clinical development [1], procurement teams supporting lead optimization should acquire this compound as a reference standard for solubility, permeability, and metabolic stability assays. Its intermediate molecular weight (410.53 g/mol) and predicted SlogP (4.63) position it as a benchmark for evaluating structural modifications aimed at reducing logP while maintaining tubulin binding potency.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.